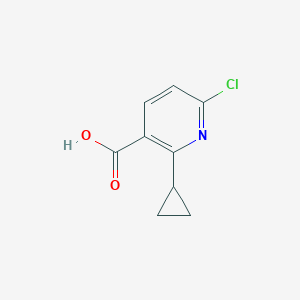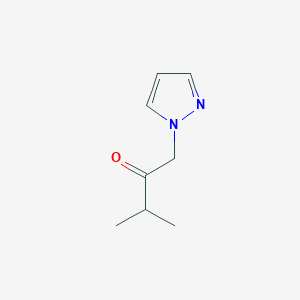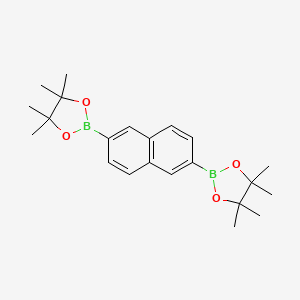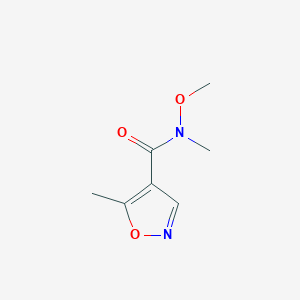
6-Chloro-2-cyclopropylnicotinic acid
Descripción general
Descripción
6-Chloro-2-cyclopropylnicotinic acid is a compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8ClNO2/c10-7-4-3-6 (9 (12)13)8 (11-7)5-1-2-5/h3-5H,1-2H2, (H,12,13) . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The compound’s physical form and properties can be influenced by factors such as temperature and purity.Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Analogues
- Bifunctional Chelators for Technetium : One study focused on the synthesis and evaluation of HYNIC (6-Hydrazinonicotinic acid) analogues, which are used as bifunctional chelators for technetium-binding in radiolabeling applications. These analogues, including 2-chloro-6-hydrazinonicotinic acid, facilitate the development of more efficient and specific bioconjugates for medical imaging (Meszaros et al., 2011).
Environmental and Biological Transformations
- Biodegradation of Nicotinic Acid Derivatives : Research on Rhodococcus erythropolis ZJB-09149 demonstrates its ability to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, underlining the potential for biological remediation of pesticide residues. This process involves enzymes like nitrile hydratase and amidase, showcasing an eco-friendly method to address agricultural chemical pollutants (Jin et al., 2011).
Photocatalytic Degradation
- Degradation of Neonicotinoid Pesticides : The photocatalytic degradation of 6-chloronicotinic acid, a degradation product of neonicotinoid insecticides, was investigated to understand its environmental fate. This study highlights the efficiency of using titanium dioxide (TiO₂) for the photocatalytic degradation, offering insights into the removal of persistent organic pollutants from water sources (Žabar et al., 2011).
Analytical Methodologies
- Determination in Environmental Samples : Methods for the determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air and honeybees were developed. These methods, involving high-performance liquid chromatography and matrix solid phase dispersion, provide tools for monitoring the environmental and ecological impact of neonicotinoid pesticides and their transformation products (Carretero et al., 2003).
Safety and Hazards
The safety information for 6-Chloro-2-cyclopropylnicotinic acid includes several hazard statements: H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-3-6(9(12)13)8(11-7)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUPGGRIJXKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733199 | |
| Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862695-75-8 | |
| Record name | 6-Chloro-2-cyclopropyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862695-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)

![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)


![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)





